molecular formula C37H46P2 B1608639 1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane CAS No. 220185-38-6

1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane

Cat. No. B1608639
M. Wt: 552.7 g/mol
InChI Key: PNFUYWYDWIIGBH-UHFFFAOYSA-N
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Description

1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane, also known as 1,5-dimethyl-3,3’-bis(3,5-dimethylphenyl)phosphino)pentane , is a phosphine ligand . Its chemical formula is C₃₇H₄₆P₂ , and it has an average molecular mass of 552.709 Da . This compound is widely used in coordination chemistry and catalysis due to its unique properties.


Synthesis Analysis

The synthesis of 1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane involves the reaction of 1,5-dibromopentane with sodium bis(3,5-dimethylphenyl)phosphide . The resulting product is then purified through recrystallization or column chromatography .


Molecular Structure Analysis

1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane features a pentane backbone with two phosphine groups attached to the central carbon atom. The bulky phenyl substituents provide steric hindrance, influencing its reactivity and coordination behavior .

properties

IUPAC Name

5-bis(3,5-dimethylphenyl)phosphanylpentyl-bis(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46P2/c1-26-14-27(2)19-34(18-26)38(35-20-28(3)15-29(4)21-35)12-10-9-11-13-39(36-22-30(5)16-31(6)23-36)37-24-32(7)17-33(8)25-37/h14-25H,9-13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFUYWYDWIIGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(CCCCCP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400570
Record name 1,5-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]PENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane

CAS RN

220185-38-6
Record name 1,5-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]PENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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